2-(4-Methoxyphenyl)pyridin-4-ylboronic acid
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Overview
Description
(2-(4-Methoxyphenyl)pyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methoxyphenyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .
Preparation Methods
The synthesis of (2-(4-Methoxyphenyl)pyridin-4-yl)boronic acid typically involves the following steps:
Synthetic Routes: One common method involves the borylation of the corresponding halogenated pyridine derivative using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Reaction Conditions: The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs.
Chemical Reactions Analysis
(2-(4-Methoxyphenyl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Types of Reactions: This compound is primarily used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with halogenated organic compounds to form carbon-carbon bonds.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF.
Scientific Research Applications
(2-(4-Methoxyphenyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: In biological research, this compound is used to modify biomolecules and study their interactions.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require the formation of biaryl linkages.
Industry: In the industrial sector, (2-(4-Methoxyphenyl)pyridin-4-yl)boronic acid is used in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism by which (2-(4-Methoxyphenyl)pyridin-4-yl)boronic acid exerts its effects involves several key steps:
Comparison with Similar Compounds
(2-(4-Methoxyphenyl)pyridin-4-yl)boronic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as (4-methoxyphenyl)boronic acid and (2-methylpyridin-4-yl)boronic acid share structural similarities with (2-(4-Methoxyphenyl)pyridin-4-yl)boronic acid
Uniqueness: The presence of both a methoxyphenyl group and a pyridine ring in (2-(4-Methoxyphenyl)pyridin-4-yl)boronic acid provides unique electronic and steric properties that enhance its reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C12H12BNO3 |
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Molecular Weight |
229.04 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C12H12BNO3/c1-17-11-4-2-9(3-5-11)12-8-10(13(15)16)6-7-14-12/h2-8,15-16H,1H3 |
InChI Key |
XEBFADPNKJYDOZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)C2=CC=C(C=C2)OC)(O)O |
Origin of Product |
United States |
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